

spectroscopic data of methyl thiocyanate IR and NMR

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Compound of Interest

Compound Name: *Methyl thiocyanate*

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An In-depth Technical Guide to the Spectroscopic Data of **Methyl Thiocyanate** (CH_3SCN)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for **methyl thiocyanate**. It includes tabulated spectral data, detailed experimental protocols for data acquisition, and visualizations to illustrate analytical workflows and structure-property relationships.

Spectroscopic Data of Methyl Thiocyanate

The following tables summarize the key IR and NMR spectroscopic data for **methyl thiocyanate**, facilitating easy reference and comparison.

Infrared (IR) Spectroscopy Data

The most prominent feature in the IR spectrum of **methyl thiocyanate** is the strong, sharp absorption band corresponding to the $\text{C}\equiv\text{N}$ (nitrile) stretching vibration.^[1] This band's position is sensitive to the solvent environment.^{[2][3]}

Vibrational Mode	Frequency Range (cm ⁻¹)	Intensity	Notes
C≡N Stretch	2150	Strong, Sharp	This is a characteristic peak for thiocyanates and is useful for distinguishing them from isothiocyanates, which show a broader absorption in this region. [1]
C-H Stretch (methyl)	~2900-3000	Medium	Typical for sp ³ C-H bonds.
C-H Bend (methyl)	~1390-1440	Medium	Characteristic bending vibration of the methyl group.
S-C Stretch	~700-800	Medium-Weak	Stretching vibration of the sulfur-carbon single bond.

A study by Maienschein-Cline and Londergan cataloged the nitrile stretching mode of **methyl thiocyanate** in fourteen different solvents, providing a benchmark for understanding solvent effects on this vibrational probe.[\[2\]](#)[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the **methyl thiocyanate** molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is simple, showing a single peak for the chemically equivalent protons of the methyl group.

Chemical Shift (δ) ppm	Solvent	Multiplicity	Integration	Assignment
~2.6 - 2.8	CDCl ₃	Singlet	3H	S-CH ₃

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum displays two distinct signals corresponding to the methyl carbon and the thiocyanate carbon.

Chemical Shift (δ) ppm	Solvent	Assignment
~112 - 114	CDCl ₃	S-CN
~32 - 34	CDCl ₃	S-CH ₃

Note: Data sourced from various chemical databases and spectral collections.[5][6][7]

Experimental Protocols

The following sections detail standardized methodologies for acquiring high-quality IR and NMR spectra of **methyl thiocyanate**.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of liquid **methyl thiocyanate**.

Materials:

- Fourier-Transform Infrared (FTIR) Spectrometer
- Liquid sample cell with IR-transparent windows (e.g., NaCl, KBr, or CaF₂)[8]
- Methyl thiocyanate** sample
- Dry, IR-grade solvent (e.g., carbon tetrachloride, if acquiring a solution spectrum)[9]

- Pasteur pipette or syringe
- Lint-free tissues
- Acetone (for cleaning)

Procedure:

- **Instrument Preparation:** Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
- **Background Spectrum:** Collect a background spectrum of the empty sample cell (for neat liquid) or the cell filled with the pure solvent (for a solution). This will be subtracted from the sample spectrum.
- **Sample Preparation (Neat Liquid):**
 - Using a clean Pasteur pipette, place a small drop of **methyl thiocyanate** onto one of the salt plates of the liquid cell.
 - Carefully place the second salt plate on top, ensuring a thin, uniform film of the liquid is formed and no air bubbles are trapped.
 - Mount the cell in the sample holder within the spectrometer's sample compartment.
- **Sample Preparation (Solution):**
 - Prepare a dilute solution of **methyl thiocyanate** in a suitable IR-transparent solvent like CCl₄.^[9]
 - Inject the solution into a sealed solution cell using a syringe, ensuring the cell is completely filled.^[8]
 - Place the cell in the sample holder.
- **Data Acquisition:**

- Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}).[\[10\]](#)
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the sample cell windows with a dry organic solvent like acetone and dry them with a stream of nitrogen. Store the salt plates in a desiccator to protect them from moisture.[\[9\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain ^1H and ^{13}C NMR spectra of **methyl thiocyanate**.

Materials:

- NMR Spectrometer (e.g., 300 MHz or higher)
- 5 mm NMR tubes and caps[\[11\]](#)
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)[\[12\]](#)
- Internal standard (e.g., Tetramethylsilane, TMS)[\[13\]](#)[\[14\]](#)
- **Methyl thiocyanate** sample (5-25 mg for ^1H ; 50-100 mg for ^{13}C)[\[14\]](#)
- Pasteur pipette with a cotton or glass wool plug[\[11\]](#)
- Vial for sample dissolution

Procedure:

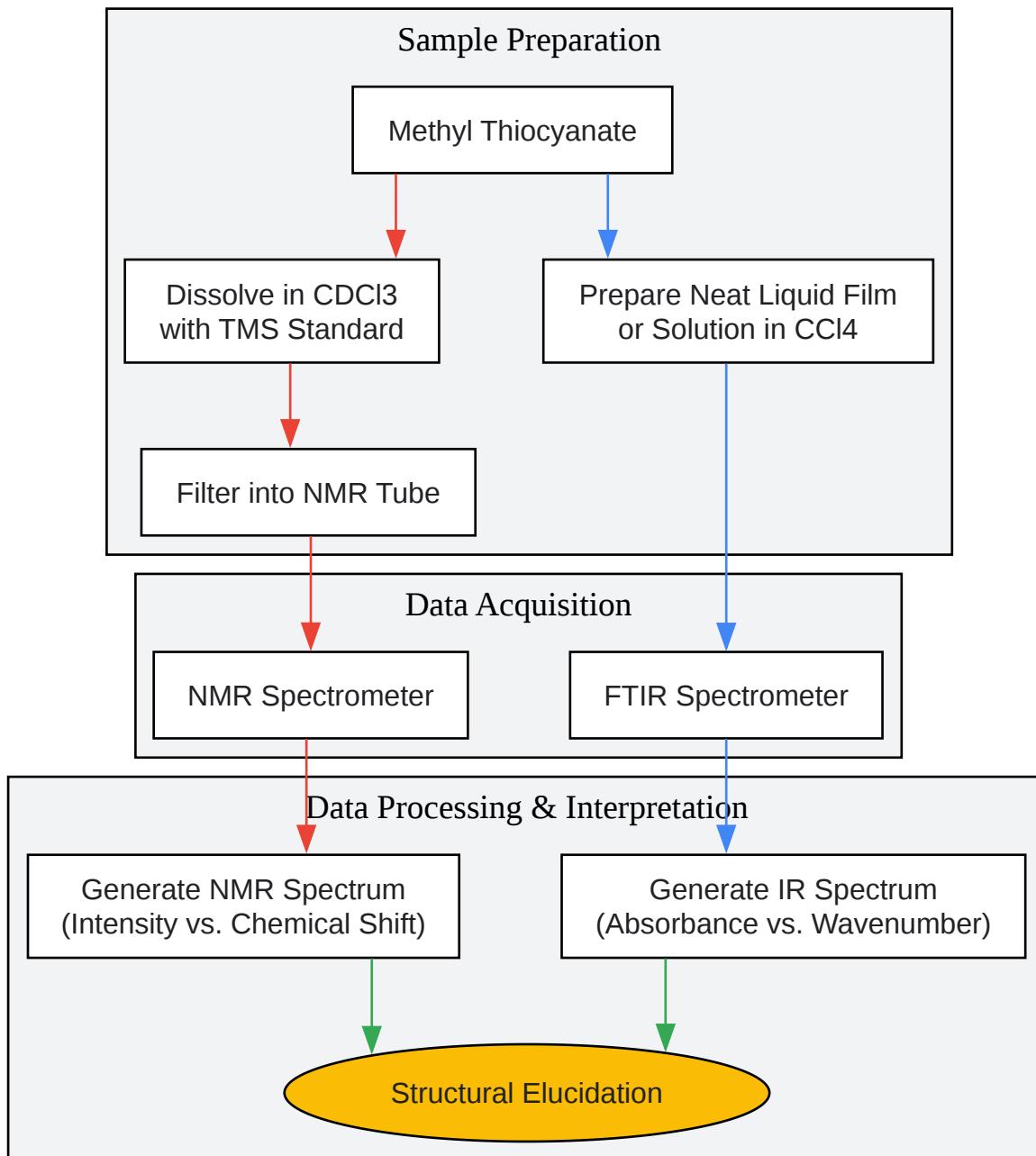
- Sample Preparation:
 - Accurately weigh the required amount of **methyl thiocyanate** into a clean, dry vial.[\[12\]](#)
 - Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl_3) containing TMS as an internal reference (0 ppm).[\[12\]](#)

- Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Filtering and Transfer:
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[11] Solid particles can degrade the magnetic field homogeneity and broaden spectral lines.[11]
 - Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm.[12]
- Instrument Setup:
 - Wipe the outside of the NMR tube and place it in a spinner turbine, adjusting its depth with a gauge.
 - Insert the sample into the NMR spectrometer.
- Data Acquisition:
 - Locking: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[12]
 - Shimming: The magnetic field homogeneity is optimized through a process called shimming to achieve sharp, well-resolved peaks.[12]
 - Tuning: The probe is tuned to the specific nucleus being observed (^1H or ^{13}C).
 - Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate the experiment. ^{13}C NMR typically requires a significantly longer acquisition time than ^1H NMR due to the low natural abundance of the ^{13}C isotope.[15]
- Data Processing:
 - After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum.
 - Phase and baseline corrections are applied.

- The spectrum is calibrated by setting the TMS peak to 0.0 ppm.
- For ^1H spectra, the peaks are integrated to determine the relative number of protons.

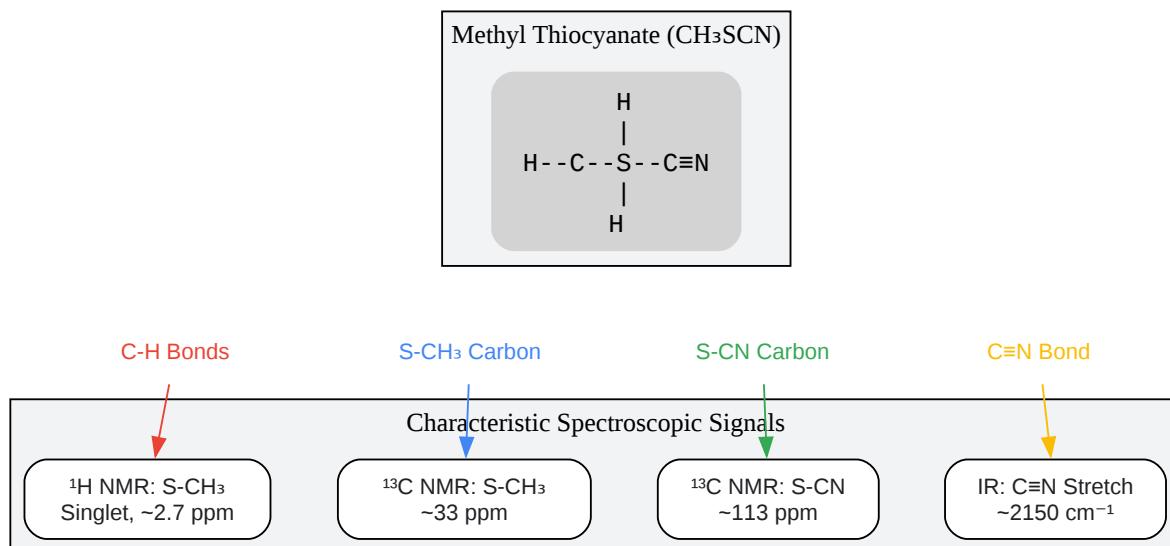
Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the molecular structure of **methyl thiocyanate** and its spectral features.



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Caption: Workflow for IR and NMR Spectroscopic Analysis.

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